2-chloro-N-(2,4-dimethylphenyl)benzamide

Description

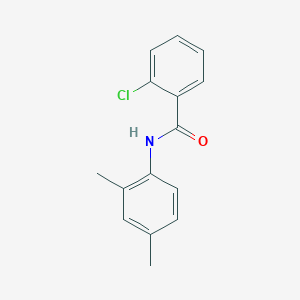

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKZERIJNNOPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304110 | |

| Record name | 2-chloro-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5362-14-1, 136925-91-2 | |

| Record name | 2-chloro-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2',4'-BENZOXYLIDIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Experimental Characterization of 2 Chloro N 2,4 Dimethylphenyl Benzamide

Spectroscopic Investigations for Molecular Structure Confirmation

The structural integrity of 2-chloro-N-(2,4-dimethylphenyl)benzamide was substantiated by a comprehensive analysis of its spectroscopic data. These non-destructive analytical methods provide detailed information about the molecule's carbon-hydrogen framework and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and chemical environment of each atom can be constructed.

The ¹H NMR spectrum of 2-chloro-N-(2,4-dimethylphenyl)benzamide provides a definitive count of the chemically distinct protons and reveals their neighboring environments through spin-spin coupling. The aromatic region of the spectrum is complex, showing signals corresponding to the protons of both the 2-chlorobenzoyl and the 2,4-dimethylphenyl rings.

The protons of the 2,4-dimethylphenyl moiety are readily identifiable. The two methyl groups at positions 2 and 4 give rise to distinct singlet signals in the upfield region of the spectrum. The aromatic protons on this ring system exhibit characteristic splitting patterns based on their coupling with adjacent protons.

The protons of the 2-chlorobenzoyl group also produce a set of signals in the aromatic region, with their chemical shifts and multiplicities dictated by the electronic influence of the chloro and amide substituents. The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for 2-chloro-N-(2,4-dimethylphenyl)benzamide

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Amide N-H | ~8.5 - 9.5 | broad singlet |

| Aromatic (2-chlorobenzoyl) | ~7.3 - 7.8 | multiplet |

| Aromatic (2,4-dimethylphenyl) | ~7.0 - 7.2 | multiplet |

| Methyl (at C4) | ~2.3 | singlet |

| Methyl (at C2) | ~2.2 | singlet |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from analysis of structurally similar compounds.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The spectrum for 2-chloro-N-(2,4-dimethylphenyl)benzamide shows distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

The carbonyl carbon of the amide group is characteristically found in the downfield region of the spectrum, typically around 165-170 ppm. The aromatic carbons of both rings resonate in the range of 120-140 ppm, with the carbons directly attached to the chloro and nitrogen atoms showing distinct chemical shifts due to the electronic effects of these substituents. The two methyl carbons appear in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for 2-chloro-N-(2,4-dimethylphenyl)benzamide

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~166 |

| Aromatic C-Cl | ~130 |

| Aromatic C-N | ~138 |

| Aromatic CH | ~125-135 |

| Aromatic C (quaternary) | ~130-140 |

| Methyl (at C4) | ~21 |

| Methyl (at C2) | ~18 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from analysis of structurally similar compounds.

To unequivocally assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed.

A COSY spectrum reveals the coupling relationships between protons, showing cross-peaks between protons that are on adjacent carbon atoms. This is particularly useful in assigning the protons within the aromatic rings by tracing the spin-spin coupling networks.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FT-IR spectrum of 2-chloro-N-(2,4-dimethylphenyl)benzamide displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these are the stretching vibrations of the amide group.

A strong absorption band corresponding to the carbonyl (C=O) stretch is typically observed in the region of 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a sharp to broad band in the range of 3200-3400 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration can also be observed in the fingerprint region of the spectrum.

Table 3: FT-IR Spectroscopic Data for 2-chloro-N-(2,4-dimethylphenyl)benzamide

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | ~3270 |

| Aromatic C-H | Stretching | ~3060 |

| Methyl C-H | Stretching | ~2920 |

| Amide C=O | Stretching | ~1645 |

| Aromatic C=C | Stretching | ~1520, 1470 |

| C-N | Stretching | ~1300 |

| C-Cl | Stretching | ~750 |

Note: The wavenumbers are approximate and can vary based on the sampling method (e.g., KBr pellet, thin film). Data is inferred from analysis of structurally similar compounds such as N-(2,6-dimethylphenyl) benzamide (B126). rsc.org

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, which are specific to its chemical bonds and symmetry. While a dedicated Raman spectrum for 2-chloro-N-(2,4-dimethylphenyl)benzamide is not widely published, the expected vibrational frequencies can be inferred from analyses of structurally similar compounds, such as substituted N-(phenyl)-2-chloroacetamides and other benzanilides. researchgate.netnih.gov

The key functional groups in 2-chloro-N-(2,4-dimethylphenyl)benzamide give rise to characteristic Raman shifts. The amide group (-CONH-) is particularly informative. The N-H stretching vibration typically appears as a strong band in the region of 3200-3300 cm⁻¹. researchgate.net The C=O stretching (Amide I band) is another prominent feature, generally observed between 1640 cm⁻¹ and 1710 cm⁻¹. researchgate.net Other significant vibrations include the aromatic C-H stretching modes above 3000 cm⁻¹, C-C stretching within the phenyl rings, and the C-N stretching vibration. The C-Cl stretch associated with the chlorobenzoyl moiety is expected at lower frequencies.

Analysis of related N-(2,6-dimethylphenyl)-amides shows C=O stretching vibrations in the range of 1700-1647 cm⁻¹ and N-H stretching from 3285-3214 cm⁻¹. researchgate.net A comprehensive study combining Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy on N-(chloro substituted phenyl)-2,2-dichloroacetamides further aids in assigning these vibrational modes, confirming the complexity introduced by substitutions on the phenyl rings. nih.gov Density functional theory (DFT) calculations on related molecules, like 4-chloro-5-fluoro-1,2-phenylenediamine, are often used to support the assignment of observed spectral bands. nih.gov

Table 1: Expected Characteristic Raman Shifts for 2-Chloro-N-(2,4-dimethylphenyl)benzamide

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

| N-H Stretch | Amide (-NH) | 3200 - 3300 | researchgate.net |

| C-H Stretch (Aromatic) | Phenyl Rings | > 3000 | |

| C=O Stretch (Amide I) | Amide (-C=O) | 1640 - 1710 | researchgate.net |

| C-C Stretch | Phenyl Rings | 1400 - 1600 | |

| C-N Stretch | Amide (-C-N) | 1200 - 1400 | |

| C-Cl Stretch | Chlorobenzoyl | < 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the excitation of electrons from π and non-bonding (n) orbitals to higher-energy antibonding (π*) orbitals. The UV-Vis spectrum of 2-chloro-N-(2,4-dimethylphenyl)benzamide is characterized by absorptions originating from the two aromatic rings and the amide carbonyl group.

The benzoyl and dimethylaniline moieties contain π-electron systems that lead to intense π → π* transitions, typically observed at shorter wavelengths. The carbonyl group of the amide linkage also possesses a lone pair of electrons (n), allowing for a weaker n → π* transition, which may be obscured by the more intense π → π* bands. For the parent compound, benzamide, absorptions are well-documented. nist.gov

Substituents on the aromatic rings influence the position and intensity of these absorption bands. The chloro group on the benzoyl ring and the two methyl groups on the aniline (B41778) ring act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). Studies on related compounds, such as 2-chloro-N-(2,4-dinitrophenyl)acetamide, show complex spectra with multiple absorption maxima due to the various chromophores present. researchgate.net The solvent used for analysis can also impact the spectrum by stabilizing the ground or excited states differently. researchgate.net

Table 2: Expected Electronic Transitions for 2-Chloro-N-(2,4-dimethylphenyl)benzamide

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl Rings, C=O | 200 - 300 |

| n → π | Carbonyl (C=O) | > 300 (often weak and overlapped) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis. The molecular formula for 2-chloro-N-(2,4-dimethylphenyl)benzamide is C₁₅H₁₄ClNO, corresponding to a monoisotopic mass of approximately 259.0764 g/mol . epa.gov

GC-MS is a hybrid technique that separates volatile and thermally stable compounds via gas chromatography before detecting them with a mass spectrometer. For 2-chloro-N-(2,4-dimethylphenyl)benzamide, this method would provide both the retention time (a measure of its volatility and interaction with the GC column) and its mass spectrum. The electron ionization (EI) source, common in GC-MS, would generate a molecular ion peak (M⁺) and a series of fragment ions. A key fragmentation pathway would likely be the cleavage of the amide bond, yielding characteristic ions corresponding to the 2-chlorobenzoyl cation and the 2,4-dimethylaniline (B123086) radical cation or related fragments.

LC-MS is suitable for compounds that are less volatile or thermally unstable. The compound is first separated by high-performance liquid chromatography (HPLC) and then ionized, typically using softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In ESI, the compound would likely be detected as a protonated molecule [M+H]⁺ in positive ion mode. LC-MS/MS methods, which involve a second stage of mass analysis, can be developed for highly sensitive and selective quantification, as demonstrated for the related compound 2-chloro-N-(2,6-dimethylphenyl)acetamide, an impurity in ranolazine. pnrjournal.com In such an analysis, the protonated molecule (m/z 198.2 for the acetamide) was fragmented to produce a specific product ion (m/z 107.1). pnrjournal.com A similar approach could be applied to 2-chloro-N-(2,4-dimethylphenyl)benzamide.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For 2-chloro-N-(2,4-dimethylphenyl)benzamide, HRMS would be used to confirm its calculated monoisotopic mass of 259.076392 g/mol . epa.gov This technique is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. HRMS data has been reported for various complex benzamide derivatives, confirming their structures. mdpi.com

X-ray Crystallography and Solid-State Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a compound in its solid, crystalline state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of 2-chloro-N-(2,4-dimethylphenyl)benzamide is not publicly documented, extensive research on its isomers provides significant insight into the expected structural features.

Studies on 2-chloro-N-(2,6-dimethylphenyl)benzamide, 2-chloro-N-(2,3-dimethylphenyl)benzamide, and 2-chloro-N-(3,4-dimethylphenyl)benzamide reveal common structural motifs. nih.govnih.govnih.gov In these related molecules, the central amide group (-CONH-) is often found to be non-planar with the attached aromatic rings. The dihedral angle, which describes the twist between the benzoyl and aniline rings, is a key structural parameter and varies depending on the substitution pattern. For instance, this angle is small in the 2,6-dimethyl isomer at 3.30(18)°, but significantly larger in the 3,4-dimethyl isomer at 80.8(2)°. nih.govnih.gov

A consistent feature in the crystal packing of these benzanilides is the formation of intermolecular hydrogen bonds. The amide hydrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This N-H···O interaction links molecules into chains or other supramolecular assemblies, stabilizing the crystal lattice. nih.govnih.govnih.gov

Table 3: Crystallographic Data for Isomers of 2-Chloro-N-(dimethylphenyl)benzamide

| Parameter | 2-Chloro-N-(2,6-dimethylphenyl)benzamide nih.gov | 2-Chloro-N-(2,3-dimethylphenyl)benzamide researchgate.net | 2-Chloro-N-(3,4-dimethylphenyl)benzamide nih.gov | 4-Chloro-N-(2,3-dimethylphenyl)benzamide nih.gov |

| Formula | C₁₅H₁₄ClNO | C₁₅H₁₄ClNO | C₁₅H₁₄ClNO | C₁₅H₁₄ClNO |

| Mᵣ | 259.72 | 259.72 | 259.72 | 259.72 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 4.8322 (3) | 13.0108 (5) | 20.893 (2) | 8.1082 (8) |

| b (Å) | 12.7817 (10) | 4.9970 (1) | 7.259 (1) | 19.5189 (17) |

| c (Å) | 21.8544 (12) | 12.9691 (5) | 8.970 (1) | 9.2943 (9) |

| β (°) | 90.778 (5) | 110.19 (1) | 91.95 (1) | 111.957 (11) |

| V (ų) | 1349.69 (15) | 791.01 (5) | 1359.6 (3) | 1364.3 (2) |

| Z | 4 | 4 | 4 | 4 |

| Key Dihedral Angle | 3.30 (18)° (Benzoyl/Aniline) | 7.7 (1)° (Benzoyl/Aniline) | 80.8 (2)° (Benzoyl/Aniline) | 95.0 (1)° (Benzoyl/Aniline) |

| H-Bonding | N-H···O chains along a-axis | N-H···O chains along b-axis | N-H···O chains along b-axis | N-H···O interactions |

Single Crystal X-ray Diffraction Studies

Molecular Conformation and Dihedral Angles within the Amide Linkage and Aromatic Rings

The conformation of the molecule is largely defined by the relative orientations of the two aromatic rings with respect to the central amide linkage. The key dihedral angles that would be determined from an SC-XRD study are:

The angle between the plane of the 2-chlorobenzoyl group and the plane of the amide linkage (O=C-N). This would reveal the degree of planarity or twist around the C(carbonyl)-C(aryl) bond.

The angle between the plane of the 2,4-dimethylphenyl group and the plane of the amide linkage. This describes the rotation around the N-C(aryl) bond.

The torsion angle (ω) of the amide bond (C-C(=O)-N-C). In amides, this bond typically exhibits a high degree of double-bond character, leading to a planar conformation with ω close to 180° (trans) or 0° (cis). For N-arylbenzamides, a trans conformation is overwhelmingly favored.

Based on structurally related compounds, it is anticipated that the molecule would adopt a non-planar conformation due to steric repulsion between the ortho-chloro substituent on the benzoyl ring and the ortho-methyl group on the N-phenyl ring, as well as the amide hydrogen.

Table 1: Expected Key Dihedral Angles from Single-Crystal X-ray Diffraction

| Dihedral Angle Description | Expected Value (degrees) |

| Angle between 2-chlorobenzoyl plane and amide plane | 20 - 40 |

| Angle between 2,4-dimethylphenyl plane and amide plane | 30 - 60 |

| Amide torsion angle (ω) | ~180 (trans) |

| Angle between the mean planes of the two aromatic rings | 40 - 70 |

Intermolecular Interactions

N—H···O Hydrogen Bonding: This is the most prominent and directional interaction expected in amide-containing structures. The amide hydrogen (N-H) would act as a hydrogen bond donor, and the carbonyl oxygen (C=O) would act as the acceptor, leading to the formation of chains or dimers.

C—H···O Hydrogen Bonding: Weaker C-H groups, particularly those on the aromatic rings, can also act as hydrogen bond donors to the carbonyl oxygen, further stabilizing the crystal packing.

π-π Stacking Interactions: The aromatic rings could engage in π-π stacking, where the electron-rich π systems of adjacent rings interact. The geometry of these interactions (e.g., face-to-face or offset) would be determined by measuring the centroid-to-centroid distance and the slip angle between the rings.

Table 2: Expected Intermolecular Interaction Parameters

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| N—H···O Hydrogen Bond | N-H | O=C | 2.8 - 3.2 |

| C—H···O Hydrogen Bond | C-H | O=C | 3.0 - 3.5 |

| π-π Stacking (centroid-centroid) | Phenyl Ring | Phenyl Ring | 3.5 - 4.0 |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

While single-crystal XRD provides data on a single, perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. This technique is essential for confirming that the bulk material has the same crystalline phase as the single crystal studied. The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).

A typical PXRD analysis would involve:

Experimental Data Collection: The powdered sample of 2-chloro-N-(2,4-dimethylphenyl)benzamide would be scanned over a range of 2θ angles.

Comparison with Simulated Pattern: The single-crystal data would be used to simulate a theoretical PXRD pattern.

Phase Purity Assessment: A match between the experimental and simulated patterns would confirm the phase purity of the bulk sample. Any additional peaks in the experimental pattern would indicate the presence of impurities or other crystalline phases.

The PXRD data provides assurance that the detailed structural information obtained from a single crystal is representative of the material as a whole.

Computational Chemistry and Theoretical Investigations of 2 Chloro N 2,4 Dimethylphenyl Benzamide

Quantum Chemical Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Geometry Optimization

In the absence of specific studies on 2-chloro-N-(2,4-dimethylphenyl)benzamide, it is not possible to present a data table of its optimized geometrical parameters. Typically, such an investigation would involve using a method like B3LYP with a basis set such as 6-311++G(d,p) to find the molecule's lowest energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis

A Frontier Molecular Orbital analysis for 2-chloro-N-(2,4-dimethylphenyl)benzamide would calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A data table displaying these energy values and the HOMO-LUMO gap cannot be generated without the foundational computational work.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential around a molecule. They are invaluable for predicting sites for electrophilic and nucleophilic attack. For 2-chloro-N-(2,4-dimethylphenyl)benzamide, an MEP map would likely show negative potential around the oxygen and chlorine atoms and positive potential near the amide hydrogen. However, a specific MEP map and its detailed analysis are not available.

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. An NBO analysis of 2-chloro-N-(2,4-dimethylphenyl)benzamide would quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals. This information helps in understanding the molecule's stability and bonding characteristics. A data table of these interactions is currently unavailable.

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule. By analyzing the change in electron density, one can identify which atoms are most susceptible to electrophilic, nucleophilic, or radical attack. The calculation and tabulation of Fukui indices for 2-chloro-N-(2,4-dimethylphenyl)benzamide have not been reported in the literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior Studies

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For a molecule like 2-chloro-N-(2,4-dimethylphenyl)benzamide, MD simulations could be used to:

Explore the conformational landscape and the transitions between different conformers in solution.

Study the solvation of the molecule and the arrangement of solvent molecules around it.

Investigate intermolecular interactions, such as hydrogen bonding and stacking, which can lead to aggregation.

Simulate the interaction of the molecule with biological macromolecules, such as enzymes or receptors, to understand its potential biological activity. nih.govrsc.org

MD simulations on benzamide (B126) derivatives have been used to study their interactions with proteins, providing insights into their mechanisms of action as, for example, enzyme inhibitors. nih.govnih.gov Such studies typically involve placing the molecule in a simulation box with solvent molecules and applying a force field that describes the interactions between all atoms. The simulation then proceeds for a set amount of time, and the resulting trajectory is analyzed to extract information about the molecule's dynamic behavior.

Mechanistic Studies and Reaction Pathway Analysis through Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and intermediates that are often difficult to observe experimentally. For the formation of 2-chloro-N-(2,4-dimethylphenyl)benzamide, computational methods can be used to explore the reaction pathways of amide bond formation.

The synthesis of benzamides typically involves the reaction of a carboxylic acid (or its derivative) with an amine. Computational studies can model this reaction, identifying the key intermediates and the transition states that connect them. For example, in the reaction of a carboxylic acid and an amine, a tetrahedral intermediate is typically formed. The energies of the reactants, intermediates, transition states, and products can be calculated to construct a reaction energy profile, which provides information about the reaction kinetics and thermodynamics. rsc.org

The substituents on both the benzoyl and aniline (B41778) rings of 2-chloro-N-(2,4-dimethylphenyl)benzamide have a significant impact on its reactivity. The chlorine atom on the benzoyl ring is an electron-withdrawing group through its inductive effect, which can make the carbonyl carbon more electrophilic. The methyl groups on the aniline ring are electron-donating groups, which increase the nucleophilicity of the nitrogen atom.

Computational studies can quantify these substituent effects. By comparing the calculated reaction profiles for a series of substituted benzamides, it is possible to understand how different substituents influence the reaction rate and mechanism. libretexts.orglibretexts.org Both polar (inductive) and resonance effects can be analyzed to provide a detailed picture of the electronic factors that govern the reaction.

Many methods for synthesizing amides employ catalysts to improve the reaction rate and yield. Computational chemistry can be used to explore the mechanisms of these catalytic cycles. For example, in a dual photoredox/nickel-catalyzed synthesis of benzamides, computational studies helped to elucidate the distinct mechanistic pathways for C-C and C-N bond formation. acs.org Similarly, the mechanism of benzamide synthesis using cyanoguanidine as a reagent in the presence of a superacid has been investigated using DFT calculations, which supported a mechanism involving a superelectrophilic intermediate. nih.gov

For the synthesis of 2-chloro-N-(2,4-dimethylphenyl)benzamide, theoretical studies could be used to investigate the catalytic cycles of various synthetic methods, such as those employing coupling reagents or transition metal catalysts. researchgate.net This would involve modeling the interaction of the reactants and the catalyst, identifying the catalytic intermediates, and calculating the energy barriers for each step in the cycle. Such studies can aid in the optimization of existing synthetic methods and the design of new, more efficient catalysts.

Advanced Analytical Methodologies in N Arylbenzamide Research

Hyphenated Chromatographic-Spectrometric Techniques

The coupling of chromatographic separation with spectrometric detection provides a powerful tool for the analysis of complex chemical mixtures. These hyphenated techniques are indispensable in modern analytical chemistry, offering both high-resolution separation and definitive structural identification. For N-arylbenzamides like 2-chloro-N-(2,4-dimethylphenyl)benzamide, these methods allow for detailed investigation of the compound itself, its potential impurities, and its behavior in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Benzamides

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. While many N-arylbenzamides may exhibit limited volatility, GC-MS is highly relevant for analyzing potential volatile precursors, synthetic byproducts, or degradation products associated with 2-chloro-N-(2,4-dimethylphenyl)benzamide. The methodology involves separating compounds in a gaseous mobile phase using a capillary column, followed by ionization and detection of the molecules and their fragments based on their mass-to-charge ratio. restek.comrsc.org

In a typical GC-MS analysis, a sample containing the analyte is injected into a heated port, where it is vaporized and carried by an inert gas (such as helium) onto a long, thin capillary column. rsc.orgnih.gov The column's stationary phase separates components based on their boiling points and affinity. As each component elutes, it enters the mass spectrometer, is ionized (commonly by electron impact - EI), and the resulting fragments create a unique mass spectrum, or fingerprint, allowing for definitive identification. rsc.org

Table 1: Representative GC-MS Parameters for Analysis of Related Aromatic Compounds

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Column Type | 5% Phenyl Polymethylsiloxane (e.g., Rxi-35Sil MS) restek.com | Provides separation for a wide range of semi-polar to non-polar aromatic amines and amides. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and trace concentration samples. |

| Injector Temp. | 280 °C restek.com | Ensures rapid and complete vaporization of the sample. |

| Carrier Gas | Helium (He) restek.com | Inert gas to carry the sample through the column without reacting. |

| Oven Program | Temperature gradient (e.g., 200°C to 320°C) restek.com | Separates compounds with a range of boiling points effectively. |

| Ionization Mode | Electron Impact (EI) at 70 eV longdom.org | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. |

| Detector | Quadrupole Mass Analyzer restek.com | Scans and detects the mass-to-charge ratio of ions, providing mass spectra for identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For non-volatile and thermally labile compounds like 2-chloro-N-(2,4-dimethylphenyl)benzamide, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical technique. nih.govresearchgate.net It combines the high-resolution separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. This method is particularly well-suited for quantifying low levels of the target compound in complex biological or environmental samples. usda.gov

The process begins with the separation of the sample components via HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged droplets that evaporate to produce gas-phase ions. longdom.org These ions are then directed into the first mass analyzer, where an ion of a specific mass-to-charge ratio (the precursor ion) is selected. This ion is then fragmented, and the resulting product ions are analyzed by a second mass analyzer. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity. pnrjournal.com A 2023 study highlighted the development of an LC-MS/MS method to detect and quantify 2-chloro-N-(2,6-dimethylphenyl)acetamide, a structurally similar compound, demonstrating the technique's applicability. pnrjournal.com

Table 2: Typical LC-MS/MS Parameters for N-Arylbenzamide Analysis

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., X-Select CSH C18) pnrjournal.com | Standard for separating moderately polar to non-polar organic molecules. |

| Mobile Phase | Acetonitrile (B52724)/Water with formic acid or ammonia (B1221849) pnrjournal.comsielc.com | Creates a polarity gradient to elute compounds from the column. Modifiers improve peak shape and ionization. |

| Flow Rate | 0.2 - 1.0 mL/min (analytical scale) longdom.org | Controls the speed of separation and influences sensitivity. |

| Ionization | Electrospray Ionization (ESI), Positive or Negative Mode longdom.org | A soft ionization technique suitable for a wide range of molecules, preventing significant fragmentation in the source. |

| MS Detection | Tandem Quadrupole (e.g., QTRAP) sciex.com | Allows for Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification. |

| MRM Transition | Specific m/z for precursor → product ion (e.g., m/z 198.2→107.1 for a related compound) pnrjournal.com | Provides specificity, as only molecules that undergo this precise fragmentation are detected. |

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR)

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) represents a powerful combination for the unambiguous identification of unknown compounds in a mixture without the need for prior isolation. While LC-MS provides molecular weight and fragmentation data, NMR provides detailed structural information, including the connectivity of atoms within a molecule. rsc.orgchemicalbook.com The characterization of 2-chloro-N-(2,4-dimethylphenyl)benzamide and its analogues by NMR has been documented, confirming the utility of NMR for structural elucidation. researchgate.netnih.govnih.govresearchgate.net

In an HPLC-NMR setup, the sample is first separated by HPLC. The eluent flows from the column into a specialized NMR flow cell placed within the NMR spectrometer's magnet. As the separated components (analytes) pass through the flow cell, their NMR spectra are recorded. This "on-flow" analysis provides real-time structural data for each chromatographic peak. This is particularly valuable for identifying impurities or metabolites of 2-chloro-N-(2,4-dimethylphenyl)benzamide, where reference standards may not be available. The combination allows chemists to correlate chromatographic peaks directly with detailed molecular structures. bmrb.io

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental to isolating target analytes from complex matrices, ensuring accurate quantification and identification. The choice of technique depends on the physicochemical properties of the analyte and the complexity of the sample.

High-Resolution Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used separation technique for N-arylbenzamides due to its versatility and applicability to a broad range of non-volatile compounds. sielc.com The separation is typically performed in a reverse-phase mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.comsielc.com

For the analysis of 2-chloro-N-(2,4-dimethylphenyl)benzamide, a C18 column would effectively retain the compound, allowing for its separation from more polar or less polar impurities. The mobile phase usually consists of a mixture of acetonitrile and water, often with a small amount of an acid like phosphoric or formic acid to ensure good peak shape by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the aromatic rings in the benzamide (B126) structure absorb UV light.

Table 3: General HPLC Conditions for Benzamide Separation

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Column | Reverse Phase C18, 3-5 µm particle size sielc.comsielc.com | Provides high-efficiency separation for non-polar to moderately polar compounds. |

| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid sielc.com | The polar component of the mobile phase system. Acid improves peak shape. |

| Mobile Phase B | Acetonitrile (MeCN) sielc.com | The organic modifier used to elute compounds from the column. |

| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of compounds with a wide range of polarities in a single run. |

| Detector | UV-Vis or Photodiode Array (PDA) | Detects analytes based on their absorbance of UV light, suitable for aromatic compounds. |

| Column Temp. | 25 - 40 °C longdom.org | Maintained to ensure reproducible retention times. |

Supercritical Fluid Chromatography (SFC) for Benzamide Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com SFC bridges the gap between gas and liquid chromatography, offering several advantages, including faster analysis times, reduced organic solvent consumption, and lower viscosity, which allows for higher flow rates and efficiency. nih.govsouthampton.ac.ukyoutube.com

SFC is well-suited for the separation of a wide variety of compounds, from non-polar to polar, making it applicable to the analysis of 2-chloro-N-(2,4-dimethylphenyl)benzamide. southampton.ac.ukyoutube.com The technique's selectivity can be finely tuned by adjusting pressure, temperature, and the composition of the mobile phase, which often includes a small amount of an organic modifier like methanol. southampton.ac.uk Given its high efficiency, SFC is particularly advantageous for separating structurally similar analytes, such as isomers or analogues of the target benzamide, a common challenge in pharmaceutical analysis. southampton.ac.ukyoutube.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

In the landscape of synthetic chemistry, particularly in the research and development of N-arylbenzamides, Thin-Layer Chromatography (TLC) serves as a cornerstone analytical technique. Its utility in the rapid, qualitative assessment of reaction progress and compound purity is unparalleled, offering a blend of simplicity, speed, and cost-effectiveness. researchgate.net This section delves into the specific application of TLC in the context of the chemical compound 2-chloro-N-(2,4-dimethylphenyl)benzamide .

The synthesis of 2-chloro-N-(2,4-dimethylphenyl)benzamide typically proceeds via the reaction of 2-chlorobenzoyl chloride with 2,4-dimethylaniline (B123086) . Throughout this process, TLC is an indispensable tool for monitoring the conversion of these starting materials into the desired product. By spotting the reaction mixture alongside the initial reactants on a TLC plate, a chemist can visually track the diminution of the starting material spots and the emergence of a new spot corresponding to the product. The reaction is generally considered complete when the starting material spots are no longer visible.

Following the synthesis and subsequent purification steps, TLC provides a crucial preliminary evaluation of the purity of the isolated 2-chloro-N-(2,4-dimethylphenyl)benzamide . A solitary, well-defined spot on the developed chromatogram is indicative of a high degree of purity. Conversely, the presence of multiple spots signals the existence of impurities, which may include residual starting materials or by-products formed during the reaction.

For compounds like N-arylbenzamides, which possess moderate polarity, silica gel is the most frequently employed stationary phase. The mobile phase, a critical component in achieving effective separation, is typically a mixture of a non-polar solvent, such as hexane or petroleum ether , and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) . The ratio of these solvents is meticulously adjusted to obtain an optimal retention factor (Rƒ) for the target compound, which for most analytical purposes falls within the range of 0.3 to 0.7.

Detailed Research Findings

While comprehensive, publicly accessible research detailing specific TLC parameters for 2-chloro-N-(2,4-dimethylphenyl)benzamide is limited, established chromatographic principles and data from analogous N-arylbenzamide syntheses allow for a well-grounded understanding of its application. The retention factor (Rƒ) is a quantitative measure of a compound's migration on the TLC plate and is highly dependent on the chosen stationary and mobile phases.

The following interactive data table illustrates a representative TLC analysis for the synthesis of 2-chloro-N-(2,4-dimethylphenyl)benzamide . The Rƒ values presented are hypothetical, based on the expected relative polarities of the compounds involved, and serve to demonstrate the practical application of TLC in a research setting.

| Entry | Compound / Mixture | Mobile Phase (Hexane:Ethyl Acetate) | Rƒ Value | Observations |

|---|---|---|---|---|

| 1 | 2,4-Dimethylaniline (Starting Material) | 80:20 | 0.58 | Reference spot for the amine reactant. |

| 2 | 2-Chlorobenzoyl chloride (Starting Material) | 80:20 | 0.75 | Reference spot for the acyl chloride reactant. |

| 3 | Reaction Mixture (t = 0 hours) | 80:20 | 0.58, 0.75 | Only spots corresponding to the starting materials are observed. |

| 4 | Reaction Mixture (t = 3 hours) | 80:20 | 0.40, 0.58, 0.75 | Appearance of a new spot for the product, with diminished intensity of starting material spots. |

| 5 | Reaction Mixture (t = 6 hours) | 80:20 | 0.40 | Disappearance of starting material spots, indicating the reaction is nearing completion. |

| 6 | Purified 2-chloro-N-(2,4-dimethylphenyl)benzamide | 80:20 | 0.40 | A single, distinct spot, suggesting a high level of purity. |

Visualization of the separated spots is commonly achieved under ultraviolet (UV) light at a wavelength of 254 nm, where the aromatic nature of these compounds allows them to appear as dark spots against a fluorescent background. Further visualization can be accomplished by exposing the plate to iodine vapor.

Non Biological Research Applications of N Arylbenzamide Scaffolds

Applications in Agrochemical Research and Development

In the field of agrochemical research, the structural features of N-arylbenzamides are exploited to design and synthesize new active ingredients for crop protection.

The synthesis of 2-chloro-N-(2,4-dimethylphenyl)benzamide has been reported in the context of creating libraries of novel compounds for agrochemical screening. One documented synthesis involves the reaction of 2-chlorobenzoyl chloride with 2,4-dimethylaniline (B123086) in the presence of a base. While this compound is a known chemical entity, extensive, publicly available research detailing its specific design and optimization as a herbicidal agent is limited. The general approach in designing such molecules involves modifying the substitution patterns on both the benzoyl and aniline (B41778) rings to modulate activity and selectivity.

Table 1: Synthesis of 2-chloro-N-(2,4-dimethylphenyl)benzamide

| Reactant 1 | Reactant 2 | Product |

| 2-chlorobenzoyl chloride | 2,4-dimethylaniline | 2-chloro-N-(2,4-dimethylphenyl)benzamide |

The broader class of N-arylbenzamide derivatives has demonstrated significant potential as fungicidal and insecticidal agents mdpi.comnih.govsemanticscholar.org. Research has shown that modifications to the N-arylbenzamide scaffold can lead to compounds with potent activity against various plant pathogens and insect pests mdpi.comnih.govsemanticscholar.org. For instance, a series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole, which includes a 2-chloro-N-(2,4-dimethylphenyl)benzamide derivative, has been synthesized and evaluated for biological activity mdpi.comnih.gov. While the specific fungicidal and insecticidal data for 2-chloro-N-(2,4-dimethylphenyl)benzamide itself is not extensively detailed in publicly accessible literature, the activity of its derivatives suggests the potential of this chemical scaffold in the development of new pesticides mdpi.comnih.gov. For example, certain synthesized N-phenylbenzamide derivatives have shown notable antifungal activity against various plant fungi semanticscholar.org.

Structure-activity relationship (SAR) studies are crucial in the optimization of agrochemicals. For N-arylbenzamides, these studies typically explore how different substituents on the aromatic rings influence the compound's interaction with its target, as well as its physicochemical properties like solubility and stability. For instance, the presence and position of halogen atoms, such as the ortho-chloro group in 2-chloro-N-(2,4-dimethylphenyl)benzamide, and the methyl groups on the N-phenyl ring are known to significantly impact the molecule's conformation and electronic properties. These modifications can affect how the molecule binds to its target site, a key determinant of its herbicidal, fungicidal, or insecticidal efficacy. However, detailed non-biological SAR studies specifically focusing on 2-chloro-N-(2,4-dimethylphenyl)benzamide within an agrochemical context are not widely published.

Contributions to Materials Science

The rigid and planar structure of the N-arylbenzamide scaffold also makes it an attractive building block for new materials with tailored properties.

N-arylbenzamide derivatives can serve as precursors or intermediates in the synthesis of dyes. The aromatic amine portion of the molecule, 2,4-dimethylaniline, can be diazotized and coupled with other aromatic compounds to form azo dyes. Azo dyes are a large and important class of colorants used in various applications, including textiles, printing, and coatings. The specific properties of the resulting dye, such as its color and fastness, would be influenced by the entire molecular structure, including the 2-chlorobenzamide moiety. However, specific examples of dyes synthesized directly from 2-chloro-N-(2,4-dimethylphenyl)benzamide are not prominent in the scientific literature. The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile unb.canih.gov.

Fabrication of Semiconducting Thin Films and Advanced Materials

The N-arylbenzamide core, characterized by its rigid and planar structure conferred by the amide linkage, offers a promising foundation for the design of organic semiconducting materials. The electronic properties of these materials can be finely tuned through the introduction of various substituents on both the benzoyl and aniline rings. While direct research on the semiconducting properties of 2-chloro-N-(2,4-dimethylphenyl)benzamide is not extensively documented, the inherent characteristics of the N-arylbenzamide class suggest its potential in this domain.

The presence of the electron-withdrawing chloro group on the benzoyl ring and the electron-donating dimethylphenyl group on the nitrogen atom in 2-chloro-N-(2,4-dimethylphenyl)benzamide can induce a charge polarization within the molecule. This intramolecular charge transfer character is a desirable feature for organic semiconductors. Such molecules can self-assemble through intermolecular interactions, such as hydrogen bonding and π-π stacking, to form ordered structures that are crucial for efficient charge transport in thin films.

The fabrication of advanced materials from N-arylbenzamide precursors could involve techniques like physical vapor deposition or solution-based processing to create thin films. The planarity and potential for ordered packing in solid-state structures, as observed in crystallographic studies of similar N-arylbenzamides, are advantageous for creating materials with anisotropic charge mobility. The table below presents crystallographic data for compounds structurally related to 2-chloro-N-(2,4-dimethylphenyl)benzamide, illustrating the planarity and packing arrangements that are relevant for materials applications.

| Compound | Crystal System | Space Group | Key Dihedral Angle (Benzoyl vs. Aniline Ring) |

|---|---|---|---|

| 2-chloro-N-(2,3-dimethylphenyl)benzamide | Monoclinic | P21/c | 7.7(1)° |

| 2-chloro-N-(2,6-dimethylphenyl)benzamide | Monoclinic | P21/n | 3.46(17)° |

| 2-chloro-N-(3,4-dimethylphenyl)benzamide | Monoclinic | P21/c | 80.8(2)° |

| 2-chloro-N-(3,5-dimethylphenyl)benzamide | Monoclinic | P21/c | Not Reported |

Role as Versatile Building Blocks in Complex Organic Synthesis

The N-arylbenzamide scaffold is a valuable intermediate in organic synthesis, providing a robust platform for the construction of more complex molecular architectures. The functional groups present in 2-chloro-N-(2,4-dimethylphenyl)benzamide, namely the chloro substituent and the activated aromatic rings, offer multiple sites for further chemical transformations.

The chlorine atom on the benzoyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide array of substituents. These transformations can be used to extend the π-conjugated system of the molecule, a key strategy in the development of materials for organic electronics and photonics.

Furthermore, the amide linkage itself can direct C-H activation reactions on the adjacent aromatic rings, enabling the regioselective introduction of new functional groups. This modern synthetic approach allows for the efficient elaboration of the N-arylbenzamide core into more complex structures without the need for pre-functionalized starting materials. For instance, ortho-C–H functionalization of the benzoyl ring or C-H functionalization of the dimethylphenyl ring can lead to the synthesis of novel ligands for catalysis or precursors to polycyclic aromatic compounds.

The N-arylbenzamide unit is also a key component in the synthesis of various heterocyclic compounds. For example, derivatives of 2-aminobenzamide, which can be conceptually related to the N-arylbenzamide structure, are common precursors for the synthesis of quinazolinones, a class of compounds with significant applications in medicinal chemistry and materials science. The reactivity of the 2-chloro-N-(2,4-dimethylphenyl)benzamide scaffold makes it a plausible starting material for the synthesis of novel heterocyclic systems.

Below is a table summarizing the potential synthetic transformations of the 2-chloro-N-(2,4-dimethylphenyl)benzamide scaffold.

| Reaction Type | Reactive Site | Potential Products |

|---|---|---|

| Palladium-catalyzed Cross-Coupling | C-Cl bond | Biaryls, stilbenes, arylamines |

| Directed C-H Functionalization | Aromatic C-H bonds | Substituted N-arylbenzamides |

| Cyclization Reactions | Amide and aromatic rings | Heterocyclic compounds (e.g., acridones) |

Future Research Directions and Perspectives for 2 Chloro N 2,4 Dimethylphenyl Benzamide

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-arylbenzamides often involves the use of stoichiometric coupling reagents and hazardous solvents, leading to significant waste generation. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic pathways to 2-chloro-N-(2,4-dimethylphenyl)benzamide.

Promising areas of investigation include:

Photocatalytic Amidation: Visible-light-mediated photocatalysis has emerged as a powerful tool for amide bond formation under mild conditions. nih.govacs.orgacs.orgnih.gov Research could focus on developing a photocatalytic system, perhaps using an inexpensive organic dye or a ruthenium complex, for the direct coupling of 2-chlorobenzoic acid and 2,4-dimethylaniline (B123086). nih.govacs.org This approach could significantly reduce the reliance on pre-activated carboxylic acid derivatives and harsh reaction conditions. nih.gov

Organocatalytic Methods: The development of metal-free catalytic systems for amidation is a key goal in green chemistry. nih.gov Investigating the use of organocatalysts, such as boric acid derivatives or bicyclic guanidines, for the direct amidation of 2-chlorobenzoic acid with 2,4-dimethylaniline could provide a cost-effective and less toxic alternative to metal-catalyzed methods. nih.gov

| Synthetic Route | Potential Advantages | Key Research Challenges |

|---|---|---|

| Photocatalytic Amidation | Mild reaction conditions, use of renewable energy, high atom economy. acs.org | Catalyst stability, substrate scope, optimization of light source and reaction time. |

| Biocatalytic Synthesis | High selectivity, biodegradability of catalysts, operation in aqueous media. rsc.orgnih.gov | Enzyme stability and activity with substituted substrates, cost of enzyme production. |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. nih.gov | Catalyst loading, reaction rates, tolerance to functional groups. |

Application of Emerging Spectroscopic and Diffraction Techniques

While standard spectroscopic techniques have been used to characterize 2-chloro-N-(2,4-dimethylphenyl)benzamide, emerging methods can provide deeper insights into its structure, dynamics, and intermolecular interactions.

Future research should leverage:

Terahertz (THz) Spectroscopy: This technique is sensitive to low-frequency vibrational modes and intermolecular interactions, making it ideal for studying the polymorphic forms and hydrogen bonding networks of solid-state materials. acs.org Investigating the THz spectrum of 2-chloro-N-(2,4-dimethylphenyl)benzamide could reveal subtle structural differences between polymorphs and provide a unique fingerprint for quality control.

Solid-State NMR (ssNMR) Spectroscopy: ssNMR is a powerful tool for characterizing the structure and dynamics of crystalline and amorphous solids. researchgate.netbruker.comnih.govnih.gov For 2-chloro-N-(2,4-dimethylphenyl)benzamide, ssNMR could be used to determine the precise conformation of the molecule in the solid state, identify different polymorphs, and study the dynamics of the methyl groups on the phenyl ring. researchgate.netnih.gov

Neutron Diffraction: This technique is uniquely sensitive to the positions of hydrogen atoms, providing definitive information about hydrogen bonding. pnas.orgaps.orgnih.gov A neutron diffraction study of a single crystal of 2-chloro-N-(2,4-dimethylphenyl)benzamide would allow for the precise determination of the N-H···O hydrogen bond geometry, which is crucial for understanding its crystal packing and physical properties. pnas.orgaps.org

Advanced Computational Modeling for Predictive Chemistry and Materials Design

Computational chemistry offers a powerful avenue for predicting the properties and reactivity of 2-chloro-N-(2,4-dimethylphenyl)benzamide and for guiding the design of new materials.

Key areas for future computational work include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the effects of the chloro and dimethyl substituents on the electronic structure, conformational preferences, and spectroscopic properties of the molecule. researchgate.net Such studies could elucidate the nature of intramolecular interactions, such as the potential for a C-H···O or C-H···Cl hydrogen bond, and rationalize the observed crystal packing.

Machine Learning (ML) for Reactivity Prediction: By training ML models on existing reaction data, it is becoming possible to predict the outcomes of new chemical reactions with increasing accuracy. pharmaceutical-technology.comnih.govyoutube.comacs.org Future work could involve developing ML models to predict the reactivity of the amide bond in 2-chloro-N-(2,4-dimethylphenyl)benzamide towards various reagents or to forecast the yields of different synthetic routes. pharmaceutical-technology.comnih.gov

Predictive Materials Design: Computational screening can be employed to predict the potential of 2-chloro-N-(2,4-dimethylphenyl)benzamide and its derivatives as components in functional materials. For example, calculations could assess its suitability as a ligand for metal complexes with interesting catalytic or photophysical properties.

| Computational Method | Research Objective | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Investigate the influence of substituents on molecular conformation and electronic properties. researchgate.net | Understanding of intramolecular forces and their impact on crystal packing and reactivity. |

| Machine Learning (ML) | Predict reaction yields and identify optimal synthetic conditions. pharmaceutical-technology.comacs.org | Accelerated development of efficient and sustainable synthetic routes. |

| Molecular Dynamics (MD) | Simulate the behavior of the molecule in different environments (e.g., solution, polymer matrix). | Insight into solvation effects and the potential for self-assembly. |

Diversification into New Non-Biological Material and Chemical Applications

While many N-arylbenzamides have been explored for their biological activity, there is significant potential for 2-chloro-N-(2,4-dimethylphenyl)benzamide in non-biological applications. nih.govgoogleapis.com

Future research should explore its use as:

A Building Block for Functional Polymers: The benzanilide (B160483) scaffold is a component of some high-performance polymers. uomustansiriyah.edu.iq The specific substitution pattern of 2-chloro-N-(2,4-dimethylphenyl)benzamide could be exploited to synthesize novel polymers with tailored thermal, mechanical, or optical properties.

A Ligand for Metal Complexes: The amide oxygen and potentially the chloro substituent could act as coordination sites for metal ions. nih.gov Synthesizing and characterizing metal complexes of 2-chloro-N-(2,4-dimethylphenyl)benzamide could lead to new catalysts or materials with interesting magnetic or luminescent properties.

A Component in Organic Electronics: The aromatic nature of the compound suggests potential applications in organic electronics. anr.fr Research could investigate its properties as a charge-transporting or emissive material in devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Multidisciplinary Approaches to Understanding N-Arylbenzamide Reactivity

A comprehensive understanding of the chemical reactivity of 2-chloro-N-(2,4-dimethylphenyl)benzamide requires a multidisciplinary approach that combines experimental and theoretical methods.

Future investigations should focus on:

Mechanistic Studies of Amide Bond Chemistry: The amide bond, while generally stable, can undergo a variety of chemical transformations. nih.govrsc.org Detailed mechanistic studies, using a combination of kinetic experiments, isotopic labeling, and computational modeling, could elucidate the pathways of hydrolysis, rearrangement, or other reactions of 2-chloro-N-(2,4-dimethylphenyl)benzamide.

Correlating Structure with Macroscopic Properties: A key goal is to establish clear relationships between the molecular structure of 2-chloro-N-(2,4-dimethylphenyl)benzamide and its bulk properties, such as solubility, melting point, and crystal morphology. This requires a combination of crystallographic, spectroscopic, and thermal analysis techniques.

Investigating Substituent Effects on Reactivity and Properties: The interplay of the electron-withdrawing chloro group and the electron-donating, sterically hindering dimethyl groups is a key feature of this molecule. acs.org Systematic studies comparing the reactivity and properties of 2-chloro-N-(2,4-dimethylphenyl)benzamide with other substituted N-arylbenzamides would provide valuable insights into structure-property relationships. nih.govnih.govresearchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of 2-chloro-N-(2,4-dimethylphenyl)benzamide, moving beyond its basic characterization to a new era of sustainable synthesis, advanced analysis, and innovative applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-chloro-N-(2,4-dimethylphenyl)benzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via amide coupling between 2-chlorobenzoic acid derivatives and 2,4-dimethylaniline. Key steps include:

- Activation of the carboxylic acid using coupling agents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Nucleophilic acyl substitution with 2,4-dimethylaniline under inert atmosphere (N₂ or Ar) at 60–80°C.

- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).

- Yield optimization requires precise stoichiometry (1:1.2 molar ratio of acid to amine) and controlled pH to minimize side reactions like over-acylation .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of 2-chloro-N-(2,4-dimethylphenyl)benzamide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.2–2.5 ppm) and amide bond formation (N–H signal at δ 8.5–9.0 ppm).

- X-ray Crystallography : Single-crystal analysis reveals planar amide geometry and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the crystal lattice). Data collection at low temperatures (e.g., 89 K) enhances resolution .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 274.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-chloro-N-(2,4-dimethylphenyl)benzamide derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Experimental Variability : Differences in assay conditions (pH, temperature) or solvent systems (DMSO concentration affecting compound solubility).

- Structural Analogues : Subtle changes in substituents (e.g., chloro vs. fluoro groups) altering binding affinity. Use computational docking (e.g., AutoDock Vina) to compare interactions with target enzymes like bacterial PPTases .

- Data Normalization : Include positive controls (e.g., known inhibitors) and validate via dose-response curves (IC₅₀ calculations) .

Q. What strategies improve the selectivity of 2-chloro-N-(2,4-dimethylphenyl)benzamide in targeting bacterial enzymes over human homologs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify the benzamide core (e.g., introducing electron-withdrawing groups at the para-position) to enhance binding to bacterial PPTase active sites.

- Molecular Dynamics Simulations : Compare bacterial vs. human enzyme conformations to identify selectivity "hotspots." For example, bacterial PPTases may have larger hydrophobic pockets accommodating the 2,4-dimethylphenyl group .

- In Vitro Selectivity Assays : Test against homologous human enzymes (e.g., fatty acid synthase) to rule off-target effects .

Q. How can researchers optimize reaction conditions to minimize by-products during large-scale synthesis?

- Methodological Answer :

- Process Chemistry : Use flow reactors for precise temperature control (ΔT ±1°C) and reduced reaction time.

- Catalytic Systems : Employ coupling agents like HATU or EDCI to enhance efficiency (yield >85%) and reduce waste.

- By-Product Analysis : Monitor via LC-MS or TLC to identify intermediates (e.g., unreacted acyl chloride) and adjust quenching steps .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data for this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/LC₅₀ values.

- ANOVA with Post Hoc Tests : Compare multiple concentrations (e.g., 1–100 µM) to assess significance (p < 0.05).

- QC Measures : Include replicates (n ≥ 3) and normalize to vehicle controls to account for plate-to-plate variability .

Q. How should researchers address discrepancies between computational predictions and experimental results in solubility studies?

- Methodological Answer :

- Solvent Parameterization : Update COSMO-RS or QSPR models with experimental solubility data (e.g., shake-flask method in PBS) to refine predictive accuracy.

- Polymorph Screening : Use differential scanning calorimetry (DSC) to detect crystalline forms affecting solubility.

- Surfactant Screening : Test additives (e.g., Tween-80) to enhance aqueous solubility for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.